2-chloro-7-ethoxy-3-[3-(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline
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Overview
Description
3-[1-(BENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]-2-CHLORO-7-ETHOXYQUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a pyrazole ring, and a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(BENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]-2-CHLORO-7-ETHOXYQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the pyrazole derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Quinoline Backbone: The quinoline backbone is synthesized through a Friedländer synthesis, which involves the condensation of an aniline derivative with a carbonyl compound in the presence of an acid catalyst.
Final Coupling Reaction: The final step involves coupling the benzenesulfonyl-pyrazole derivative with the quinoline backbone under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[1-(BENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]-2-CHLORO-7-ETHOXYQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the quinoline backbone, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the benzenesulfonyl group, converting it to a benzenesulfinyl or benzenesulfenyl group.
Substitution: The chloro group on the quinoline backbone can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered sulfonyl groups.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
3-[1-(BENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]-2-CHLORO-7-ETHOXYQUINOLINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain tumors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[1-(BENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]-2-CHLORO-7-ETHOXYQUINOLINE involves its interaction with molecular targets such as enzymes and receptors. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition disrupts the pH regulation in cancer cells, leading to their apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-Yl) Benzenesulfonamide
- 5-(6-Methoxynaphthalen-1-Yl)-3-Phenyl-4,5-Dihydro-1H-Pyrazole
Uniqueness
Compared to similar compounds, 3-[1-(BENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]-2-CHLORO-7-ETHOXYQUINOLINE stands out due to its unique combination of a benzenesulfonyl group, a pyrazole ring, and a quinoline backbone. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H24ClN3O3S |
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Molecular Weight |
506.0 g/mol |
IUPAC Name |
3-[2-(benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-ethoxyquinoline |
InChI |
InChI=1S/C27H24ClN3O3S/c1-3-34-21-14-13-20-15-23(27(28)29-24(20)16-21)26-17-25(19-11-9-18(2)10-12-19)30-31(26)35(32,33)22-7-5-4-6-8-22/h4-16,26H,3,17H2,1-2H3 |
InChI Key |
XLSLNLOEAFBDMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C4=CC=CC=C4)C5=CC=C(C=C5)C)Cl |
Origin of Product |
United States |
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